- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds, Green Chemistry, 2023, 25(3), 940-945

Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)

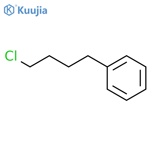

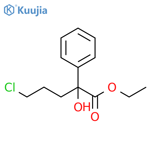

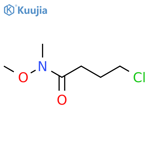

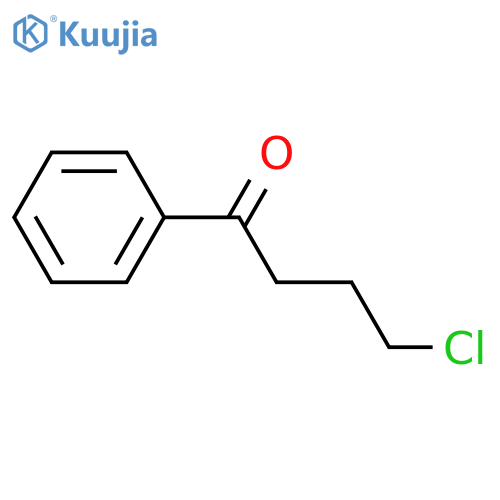

4-chloro-1-phenylbutan-1-one structure

Produktname:4-chloro-1-phenylbutan-1-one

4-chloro-1-phenylbutan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Butanone,4-chloro-1-phenyl-

- 4-Chloro-1-oxo-1-phenylbutane

- 4’-CHLOROBUTYROPHENONE

- 4-chloro-1-phenylbutan-1-one

- GAMMA-CHLOROBUTYROPHENONE

- 1-Benzoyl-3-chloropropane

- 3-Benzoylpropyl chloride

- 3-Chloropropyl phenyl ketone

- 4-Chloro-1-phenyl-1-butanone

- NSC 76579

- 4-Chloro-1-phenyl-1-butanone (ACI)

- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)

- 4-Chlorobutyrophenone

- γ-Chlorobutyrophenone

- 1-phenyl-4-chloro-butan-1-one

- 4chloro-1-phenylbutan-1-one

- AS-57605

- MFCD00001005

- omega-Chlorobutyrophenone

- 4-chlorobutyro-phenone

- 1-phenyl-4-chlorobutan-1-one

- AKOS000120406

- SY274770

- 4-chlorobutyrylbenzene

- 1-chloro-4-phenylbutan-4-one

- 1-Butanone, 4-chloro-1-phenyl-

- DTXSID10917236

- SCHEMBL318784

- Q63393283

- NSC-76579

- EN300-20277

- NSC76579

- 4-chloro-1-phenylbutan-1one

- Z104477558

- 939-52-6

- 4-Chloro-1-phenyl-1-butanone #

- .gamma.-Chlorobutyrophenone

- 4-Chlorobutyrophenone, technical grade

- .omega.-Chlorobutyrophenone

- E75834

- Chlorpropylphenylketon

- W-109620

- QR9PK9JWG3

-

- MDL: MFCD00001005

- Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

- InChI-Schlüssel: GHEFQKHLHFXSBR-UHFFFAOYSA-N

- Lächelt: O=C(CCCCl)C1C=CC=CC=1

- BRN: 878974

Berechnete Eigenschaften

- Genaue Masse: 182.05000

- Monoisotopenmasse: 182.05

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 4

- Komplexität: 139

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.5

- Topologische Polaroberfläche: 17.1A^2

- Tautomerzahl: 2

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.137 g/mL at 25 °C(lit.)

- Schmelzpunkt: 19-20 °C (lit.)

- Siedepunkt: 130-133 °C4 mm Hg

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: n20/D 1.544(lit.)

- Löslichkeit: Sehr leicht löslich (0,37 g/l) (25°C),

- PSA: 17.07000

- LogP: 2.88830

- Löslichkeit: Nicht bestimmt

4-chloro-1-phenylbutan-1-one Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:UN 2927 6.1/PG 1

- WGK Deutschland:3

- Sicherheitshinweise: S23-S24/25

-

Identifizierung gefährlicher Stoffe:

4-chloro-1-phenylbutan-1-one Zolldaten

- HS-CODE:2914700090

- Zolldaten:

China Zollkodex:

2914700090Übersicht:

2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

4-chloro-1-phenylbutan-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20277-50.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 50.0g |

$174.0 | 2023-07-10 | |

| Enamine | EN300-20277-25.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 25.0g |

$94.0 | 2023-07-10 | |

| Chemenu | CM460523-1g |

4-Chlorobutyrophenone |

939-52-6 | 95%+ | 1g |

$55 | 2022-05-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY048-5g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 97+% | 5g |

323.0CNY | 2021-07-14 | |

| Apollo Scientific | OR59430-25g |

4-Chlorobutyrophenone |

939-52-6 | 98% | 25g |

£107.00 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254648-5 g |

4-Chlorobutyrophenone, |

939-52-6 | 5g |

¥181.00 | 2023-07-11 | ||

| Enamine | EN300-20277-10.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 10.0g |

$59.0 | 2023-07-10 | |

| Fluorochem | 203613-1g |

4-chloro-1-oxo-1-phenylbutane |

939-52-6 | >95% | 1g |

£249.00 | 2022-03-01 | |

| Chemenu | CM460523-500mg |

4-Chlorobutyrophenone |

939-52-6 | 95%+ | 500mg |

$54 | 2022-05-28 | |

| Enamine | EN300-20277-0.25g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 0.25g |

$19.0 | 2023-09-16 |

4-chloro-1-phenylbutan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ; 6 h, 1 atm, 20 °C

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

Referenz

- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt

Referenz

- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C

Referenz

- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referenz

- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran

Referenz

- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C

Referenz

- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C

Referenz

- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C

Referenz

- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis, Tetrahedron, 2007, 63(52), 12917-12926

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux

Referenz

- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C

Referenz

- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C

Referenz

- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145

4-chloro-1-phenylbutan-1-one Raw materials

- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester

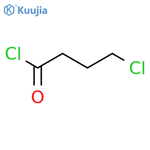

- 4-chlorobutanoyl chloride

- Triphenylbismuth

- (4-chloro-1,1-dimethoxybutyl)benzene

- 1-phenylcyclobutan-1-ol

- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)

- 4-chloro-N-methoxy-N-methylbutanamide

- 1-Chloro-4-phenylbutane

- Benzenemethanol, a-(3-chloropropyl)-

- Benzene, (1,4-dichlorobutyl)-

4-chloro-1-phenylbutan-1-one Preparation Products

4-chloro-1-phenylbutan-1-one Verwandte Literatur

-

Francesca C. Sassone,Filippo M. Perna,Antonio Salomone,Saverio Florio,Vito Capriati Chem. Commun. 2015 51 9459

-

Claudio Monasterolo,Helge Müller-Bunz,Declan G. Gilheany Chem. Sci. 2019 10 6531

-

Rosmara Mansueto,Valentina Mallardo,Filippo Maria Perna,Antonio Salomone,Vito Capriati Chem. Commun. 2013 49 10160

-

L. Huck,M. Berton,A. de la Hoz,A. Díaz-Ortiz,J. Alcázar Green Chem. 2017 19 1420

-

5. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acidTiziana Benincori,Elisabetta Brenna,Franco Sannicolò J. Chem. Soc. Perkin Trans. 1 1991 2139

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

939-52-6 (4-chloro-1-phenylbutan-1-one) Verwandte Produkte

- 186593-54-4(5-Bromo-6-fluoropyridin-3-ol)

- 886922-49-2(N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide)

- 107680-88-6(Benzamide, N-[(4-methoxyphenyl)methyl]-4-nitro-)

- 2384777-48-2(benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate)

- 1250103-56-0(2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole)

- 116201-41-3(2-Thiophene-3,4,5-d3-carboxaldehyde)

- 1263211-58-0(5-ethyl-7-oxo-4H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)

- 2126161-39-3(2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride)

- 2734775-85-8(2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol)

- 1548829-61-3((4-Chlorobutan-2-YL)(methyl)amine)

Empfohlene Lieferanten

atkchemica

(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Reinheit:99%

Menge:100g

Preis ($):404.0